molecular formula C8H12N2O3 B11947733 3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one CAS No. 20498-55-9

3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one

Cat. No.: B11947733
CAS No.: 20498-55-9
M. Wt: 184.19 g/mol
InChI Key: AWGYCBDBVGCLSH-UHFFFAOYSA-N
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Description

3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one is a unique chemical compound with the molecular formula C8H12N2O3 and a molecular weight of 184.196 g/mol . This compound is part of a class of spiro compounds, which are characterized by a spiro-connected ring system. It is known for its distinctive structure, which includes a nitroso group, an oxazolidine ring, and a spiro linkage.

Preparation Methods

The synthesis of 3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a nitroso compound with an oxazolidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can block the enzyme’s function, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes related to oxidative stress and inflammation .

Comparison with Similar Compounds

3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one can be compared with other spiro compounds, such as:

The uniqueness of this compound lies in its nitroso group, which imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

CAS No.

20498-55-9

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

3-nitroso-1-oxa-3-azaspiro[4.5]decan-2-one

InChI

InChI=1S/C8H12N2O3/c11-7-10(9-12)6-8(13-7)4-2-1-3-5-8/h1-6H2

InChI Key

AWGYCBDBVGCLSH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CN(C(=O)O2)N=O

Origin of Product

United States

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